(3aR,3bS,5aR,6R,8aS,8bR,10aS)-3a,5a,8a-trimethyl-6-[(2R)-6-methylheptan-2-yl]-2,3,3b,4,5,6,7,8,8b,9,10,10a-dodecahydroindeno[5,4-e]inden-1-one
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Overview
Description
The compound (3aR,3bS,5aR,6R,8aS,8bR,10aS)-3a,5a,8a-trimethyl-6-[(2R)-6-methylheptan-2-yl]-2,3,3b,4,5,6,7,8,8b,9,10,10a-dodecahydroindeno[5,4-e]inden-1-one is a complex organic molecule characterized by its intricate structure and multiple stereocenters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,3bS,5aR,6R,8aS,8bR,10aS)-3a,5a,8a-trimethyl-6-[(2R)-6-methylheptan-2-yl]-2,3,3b,4,5,6,7,8,8b,9,10,10a-dodecahydroindeno[5,4-e]inden-1-one typically involves multi-step organic reactions. These steps often include cyclization, alkylation, and reduction reactions under controlled conditions. Specific reagents and catalysts are used to ensure the correct stereochemistry is achieved at each step.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.
Biology
In biological research, derivatives of this compound may be explored for their potential biological activity, including antimicrobial or anticancer properties.
Medicine
In medicine, this compound or its derivatives could be investigated for therapeutic applications, such as drug development or as a lead compound for new pharmaceuticals.
Industry
In the industrial sector, this compound may be used in the synthesis of advanced materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, altering their activity, and triggering downstream effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **(1S,3aR,3bS,5aR,6S,8aS,8bR,10aS)-3a,5a-Dimethyl-6-[(2R)-6-methyl-2-heptanyl]-1,2,3,3a,3b,4,5,5a,6,8a,8b,9,10,10a-tetradecahydrodicyclopenta[a,f]naphthalen-1-yl}methanol .
- **(3aR,3bS,5aR,6R,8aS,8bS,10aR)-10a-Hydroxy-6-[(2R,5E)-5-isopropyl-5-hepten-2-yl]-3a,5a-dimethyltetradecahydro-2H-cyclopenta[5,6]naphtho[2,1-b]furan-2-one .
Uniqueness
The uniqueness of (3aR,3bS,5aR,6R,8aS,8bR,10aS)-3a,5a,8a-trimethyl-6-[(2R)-6-methylheptan-2-yl]-2,3,3b,4,5,6,7,8,8b,9,10,10a-dodecahydroindeno[5,4-e]inden-1-one lies in its specific stereochemistry and structural complexity, which confer distinct chemical and physical properties. These properties make it a valuable compound for research and industrial applications.
Properties
CAS No. |
21857-88-5 |
---|---|
Molecular Formula |
C27H46O |
Molecular Weight |
386.7 g/mol |
IUPAC Name |
(3aR,3bS,5aR,6R,8aS,8bR,10aS)-3a,5a,8a-trimethyl-6-[(2R)-6-methylheptan-2-yl]-2,3,3b,4,5,6,7,8,8b,9,10,10a-dodecahydroindeno[5,4-e]inden-1-one |
InChI |
InChI=1S/C27H46O/c1-18(2)8-7-9-19(3)20-12-16-27(6)22-10-11-23-24(28)14-15-25(23,4)21(22)13-17-26(20,27)5/h18-23H,7-17H2,1-6H3/t19-,20-,21+,22-,23-,25-,26-,27+/m1/s1 |
InChI Key |
DHZIWPKXGMKJNC-IGBULTJHSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC4=O)C)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC3C2CCC4C3(CCC4=O)C)C)C |
Origin of Product |
United States |
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